molecular formula C11H15NO3 B14386669 N-(3-Phenoxypropyl)glycine CAS No. 88720-76-7

N-(3-Phenoxypropyl)glycine

Cat. No.: B14386669
CAS No.: 88720-76-7
M. Wt: 209.24 g/mol
InChI Key: SMKDJPLZHTXULH-UHFFFAOYSA-N
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Description

N-(3-Phenoxypropyl)glycine is a glycine derivative featuring a phenoxypropyl group attached to the nitrogen atom of the glycine backbone. These compounds are used in diagnostic applications for organic acidemias and mitochondrial fatty acid β-oxidation disorders . The phenoxypropyl substituent likely enhances lipophilicity compared to unmodified glycine, influencing its pharmacokinetic and biochemical interactions.

Properties

CAS No.

88720-76-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-phenoxypropylamino)acetic acid

InChI

InChI=1S/C11H15NO3/c13-11(14)9-12-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14)

InChI Key

SMKDJPLZHTXULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(3-Phenoxypropyl)glycine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Comparison with Similar Compounds

Structural Classification and Key Modifications

Glycine derivatives are categorized based on their nitrogen-bound substituents. Below is a comparative analysis of N-(3-Phenoxypropyl)glycine and its analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 3-Phenoxypropyl C₁₁H₁₃NO₃ 207.2 (estimated) Research (hypothesized) [7, 12]
N-(3-Phenylpropionyl)glycine 3-Phenylpropanoyl C₁₁H₁₃NO₃ 207.2 Diagnostic biomarkers [7, 14]
N-(p-Fluorobenzyl)glycine p-Fluorobenzyl C₉H₁₀FNO₂ 195.2 Oxytocin analogs, biochemical studies [1]
N-(3-Hydroxypropyl)glycine 3-Hydroxypropyl C₅H₁₁NO₃ 133.1 Surfactant synthesis, drug delivery [1, 4]
N-Lauroyl-N-(3-hydroxypropyl)glycine Lauroyl + 3-hydroxypropyl C₁₇H₃₃NO₄ 315.4 Research applications (e.g., surfactants) [4]
N-(3-Aminopropyl)glycine 3-Aminopropyl C₅H₁₂N₂O₂ 132.2 Antimicrobial peptoids [6]
N-(4-Guanidinobutyl)glycine 4-Guanidinobutyl C₇H₁₆N₄O₂ 188.2 Enhanced cationic antimicrobial activity [6]
(a) Lipophilicity and Solubility
  • Phenoxypropyl vs. Hydroxypropyl: The phenoxy group in this compound increases lipophilicity compared to the polar 3-hydroxypropyl group in N-(3-Hydroxypropyl)glycine, which is more water-soluble due to its hydroxyl moiety .
  • Acyl vs. Alkyl Chains: N-(3-Phenylpropionyl)glycine (acyl substituent) exhibits lower solubility in polar solvents compared to alkyl-substituted analogs like N-(3-Aminopropyl)glycine .

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